molecular formula C21H20FNO4S2 B2895001 Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946235-00-3

Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B2895001
CAS RN: 946235-00-3
M. Wt: 433.51
InChI Key: SVLKVCNLQXKRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H20FNO4S2 and its molecular weight is 433.51. The purity is usually 95%.
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Scientific Research Applications

Materials Science Applications

Thiophene derivatives are integral in the development of organic electronics and photovoltaics due to their electroactive properties. For instance, the electrochemical polymerization of poly(3-(4-fluorophenyl)thiophene) in ionic liquids produces electroactive polymers characterized by slower ion insertion kinetics and rapid loss of electroactivity, which are significant for developing organic light-emitting transistors and solar cells (Naudin et al., 2002). Similarly, polymers derived from thiophene exhibit promising applications as active materials in electrochemical capacitors, achieving high energy and power densities (Ferraris et al., 1998).

Pharmaceutical Research

In the realm of pharmaceutical research, thiophene derivatives have shown a wide spectrum of biological activities, such as antibacterial, antifungal, and antiprotozoal properties. A study highlighted the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, which exhibited notable antimicrobial activities (Faty et al., 2010).

Organic Synthesis

The versatility of thiophene derivatives in organic synthesis is well-documented. For instance, the Gewald reaction under organocatalyzed aqueous conditions enables the formation of 2-amino-3-carboxamide derivatives of thiophene, which precipitate from the reaction mixture and are easily obtained, demonstrating the utility of thiophene derivatives in synthesizing heterocyclic compounds (Abaee et al., 2013). Moreover, the synthesis of ethyl phenylsulfinyl fluoroacetate as a reagent for preparing α-fluoro-α,β-unsaturated ethyl carboxylates illustrates the role of thiophene derivatives in creating biologically active fluorine-containing compounds (Allmendinger, 1991).

properties

IUPAC Name

ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S2/c1-4-27-21(24)19-20(17(12-28-19)15-8-5-13(2)6-9-15)29(25,26)23-16-10-7-14(3)18(22)11-16/h5-12,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLKVCNLQXKRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

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